3,3,8,8-tetramethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione
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Overview
Description
3,3,8,8-tetramethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione is a spiro compound characterized by its unique structure, which includes two oxygen atoms forming a spiro linkage between two cyclic ketones. This compound is part of the broader class of spiroketals, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,8,8-tetramethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of aliphatic compounds and lactones. For instance, the condensation of two molecules of a lactone in the presence of sodium ethoxide can yield a dilactone, which is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. The final step involves decarboxylation by refluxing with water or a dilute mineral acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as gold (I) catalysts, can enhance the efficiency of the cyclization process, allowing for milder reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
3,3,8,8-tetramethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3,3,8,8-tetramethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione has several scientific research applications:
Mechanism of Action
The mechanism by which 3,3,8,8-tetramethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione exerts its effects involves its interaction with specific molecular targets. The spiroketal structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in metabolic processes and receptors related to signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: This compound shares a similar spiroketal structure but lacks the tetramethyl substitution, which can influence its reactivity and biological activity.
2,2,7,7-Tetramethyl-1,6-dioxaspiro[4.4]nona-3,8-diene: Another spiro compound with a similar backbone but different functional groups, affecting its chemical properties and applications.
Uniqueness
3,3,8,8-tetramethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione is unique due to its tetramethyl substitution, which can enhance its stability and reactivity compared to other spiroketals. This makes it particularly valuable in applications requiring robust and versatile compounds .
Properties
IUPAC Name |
3,3,8,8-tetramethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-9(2)5-11(7(12)14-9)6-10(3,4)15-8(11)13/h5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONYILFUJPGGFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CC(OC2=O)(C)C)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353330 |
Source
|
Record name | 2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,3,8,8-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55775-73-0 |
Source
|
Record name | 2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,3,8,8-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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